molecular formula C17H20N8O B6448857 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548977-59-7

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448857
CAS RN: 2548977-59-7
M. Wt: 352.4 g/mol
InChI Key: VQZXOQDVJTVDQG-UHFFFAOYSA-N
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Description

The compound “3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups including a morpholine ring, a pyridazine ring, a piperazine ring, and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the morpholine ring could potentially undergo reactions at the nitrogen atom, while the pyridazine ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make it a base, and the presence of multiple rings could influence its solubility .

Advantages and Limitations for Lab Experiments

The advantages of using 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile in laboratory experiments include its low cost and availability, its low toxicity, and its ability to act as both a nucleophile and a Lewis acid. However, the compound is not water soluble, which can limit its use in some experiments. Additionally, the compound has not yet been fully characterized, which can limit its use in some experiments.

Future Directions

For the study of 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile include further characterization of the compound’s structure and properties, and further investigation of its potential applications in drug synthesis and in the development of new materials and catalysts. Additionally, further studies of the compound’s biochemical and physiological effects are needed in order to better understand its potential uses. Finally, further research into the compound’s mechanism of action is needed in order to better understand its potential applications.

Synthesis Methods

The synthesis of 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is typically achieved by the reaction of morpholine, pyridazine, and piperazine in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by precipitation with aqueous ethanol.

Scientific Research Applications

3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile has been studied for its potential use as a drug synthesis intermediate. It has also been studied for its potential use in the development of new materials, such as polymers. Additionally, it has been studied for its potential use in the development of new catalysts for organic reactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored .

properties

IUPAC Name

3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c18-13-14-17(20-4-3-19-14)25-7-5-23(6-8-25)15-1-2-16(22-21-15)24-9-11-26-12-10-24/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZXOQDVJTVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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